molecular formula C9H12FNO3S B2790020 3-(4-Fluorophenoxy)propane-1-sulfonamide CAS No. 946320-61-2

3-(4-Fluorophenoxy)propane-1-sulfonamide

Cat. No.: B2790020
CAS No.: 946320-61-2
M. Wt: 233.26
InChI Key: KZUUESBUXULXDO-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)propane-1-sulfonamide is a sulfonamide derivative featuring a propane backbone with a sulfonamide group at the first carbon and a 4-fluorophenoxy substituent at the third carbon.

Properties

IUPAC Name

3-(4-fluorophenoxy)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO3S/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUUESBUXULXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCS(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)propane-1-sulfonamide typically involves the reaction of 4-fluorophenol with 3-chloropropane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(4-Fluorophenoxy)propane-1-sulfonamide has found applications in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)propane-1-sulfonamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propane-1-sulfonamide Derivatives with Varied Aromatic Substituents

highlights a series of propane-1-sulfonamide derivatives (Compounds 11–16) with modified aromatic substituents, synthesized for prostate cancer treatment. These compounds share the propane-sulfonamide core but differ in the substituents on the phenyl ring (e.g., cyano, methyl, methoxy, chloro, trifluoromethyl). Key comparisons include:

Table 1: Structural and Functional Comparison of Propane-1-sulfonamide Derivatives
Compound No. R1 R2 R3 Key Structural Feature Potential Impact on Properties
Target - - - 4-Fluorophenoxy Moderate lipophilicity, balanced solubility
11 H H H 4-Cyanophenyl Increased polarity, reduced membrane permeability
14 Cl H H 3-Chloro-4-cyanophenyl Higher lipophilicity, potential halogen bonding
15 CF3 Me H 4-Cyano-2-methyl-3-trifluoromethylphenyl Enhanced metabolic stability, steric bulk
  • Electronic Effects: The 4-fluorophenoxy group in the target compound provides moderate electron-withdrawing character, which may optimize binding to targets requiring a balance of electronic and steric interactions.
  • Lipophilicity : Chloro (Compound 14) and trifluoromethyl (Compound 15) substituents increase lipophilicity compared to the target’s fluoro group, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Substituent Variations on the Propane Backbone

describes 3-[(2-methylpropan-2-yl)oxy]propane-1-sulfonamide, a structural analog where the 4-fluorophenoxy group is replaced with a tert-butoxy moiety. Key differences include:

  • Solubility: The tert-butoxy group is highly lipophilic, likely decreasing water solubility compared to the target compound’s fluorophenoxy group. This highlights how minor backbone modifications can drastically alter physicochemical profiles .

Chromone and Diazaphosphinane-Based Sulfonamides

references sulfonamide derivatives with chromone and diazaphosphinane cores (Compounds 1–4). While structurally distinct from the target compound, these share sulfonamide or sulfur-containing groups, which are critical for applications in optical materials or enzyme inhibition. For example:

  • Optical Properties : Chromone-based sulfonamides (Compound 1) may exhibit fluorescence or UV absorption due to conjugated π-systems, unlike the target compound, which lacks such extended conjugation .
  • Biological Targets : Diazaphosphinane derivatives (Compounds 2–4) with sulfur atoms might target metalloenzymes, whereas the target’s sulfonamide group could inhibit carbonic anhydrases or proteases .

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